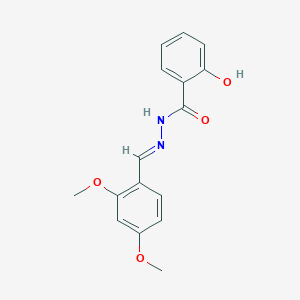![molecular formula C23H30N2O3 B5586492 2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5586492.png)
2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex organic molecules like "2-methyl-4-(3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}phenyl)-2-butanol" are of significant interest in the field of chemical research for their potential applications in medicine, materials science, and as intermediates in organic synthesis. These compounds often exhibit unique physical and chemical properties due to their intricate structures.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step organic reactions, each carefully designed to add functional groups in a controlled manner. For instance, the synthesis of substituted 2-hydroxyperhydro-[1,3,2]dioxaborinino[5,4-c]pyridines and related compounds involved condensation reactions, showcasing the intricate steps needed to construct complex molecules (Anh et al., 2008).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used for this purpose. Studies on the molecular and crystal structures of hydroxy derivatives of hydropyridine provide insights into the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can be influenced by various factors, including the presence of functional groups and the molecule's overall structure. The synthesis and reactivity of molecules such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveal how hydrogen bonding and C-H…π interactions play a role in stabilizing the molecular structure and influencing reactivity (Khan et al., 2013).
Physical Properties Analysis
The physical properties of organic molecules, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the synthesis and crystal structures of butyrate and 1,3-dioxane derivatives highlight how molecular packing, driven by hydrogen bonding, affects these properties (Jebas et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are key to understanding the utility of complex organic molecules. Investigations into the synthesis and properties of compounds like 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones offer valuable insights into their chemical behavior (Krauze & Duburs, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-23(2,27)11-10-18-6-3-8-20(14-18)22(26)25-13-5-9-21(16-25)28-17-19-7-4-12-24-15-19/h3-4,6-8,12,14-15,21,27H,5,9-11,13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXCWGWWUFEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5586410.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5586430.png)
![4-{[6-(allyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5586438.png)



![N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5586467.png)
![(1R*,5R*)-6-[(3,5-dichloropyridin-4-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5586475.png)
![{4-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5586482.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5586484.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586487.png)
![ethyl 4-[(2,3-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5586494.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586505.png)
